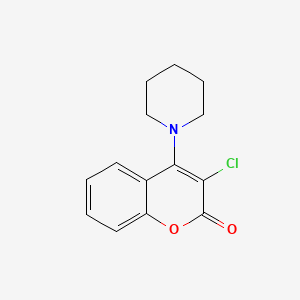![molecular formula C13H18BrN B11850783 2-[(4-Bromophenyl)methyl]azepane CAS No. 383130-75-4](/img/structure/B11850783.png)
2-[(4-Bromophenyl)methyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromophenyl)methyl]azepane is a seven-membered nitrogen-containing heterocyclic compound It is a derivative of azepane, where a bromophenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]azepane can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)methyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Formation of azepane derivatives with different functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-[(4-Bromophenyl)methyl]azepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex molecules and natural products.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)methyl]azepane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the azepane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
2-[(4-Bromophenyl)methyl]azepane can be compared with other azepane derivatives and similar heterocyclic compounds:
Benzodiazepines: These compounds contain a fused benzene and diazepine ring system and are widely used as CNS agents.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of the bromophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
383130-75-4 |
|---|---|
Molecular Formula |
C13H18BrN |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]azepane |
InChI |
InChI=1S/C13H18BrN/c14-12-7-5-11(6-8-12)10-13-4-2-1-3-9-15-13/h5-8,13,15H,1-4,9-10H2 |
InChI Key |
LOCUVGFPBNGOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


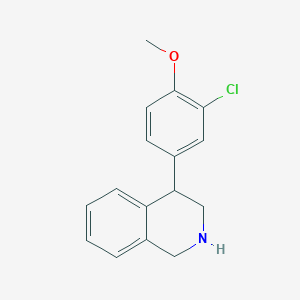
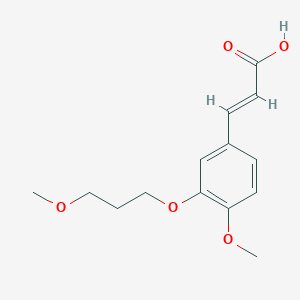
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)

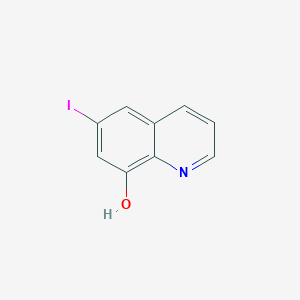
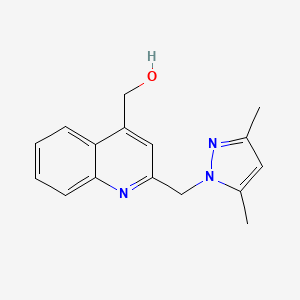

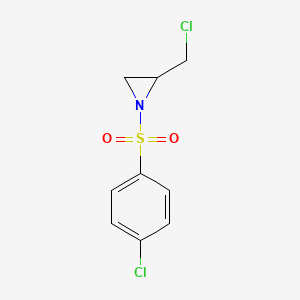

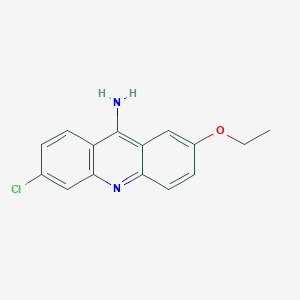
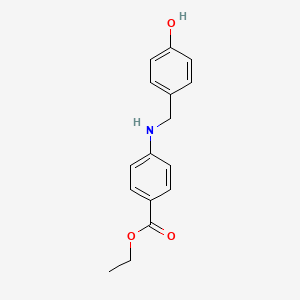
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)

